molecular formula C9H11NO2 B6333120 5'-Amino-2'-hydroxypropiophenone;  98% CAS No. 79925-35-2

5'-Amino-2'-hydroxypropiophenone; 98%

Cat. No. B6333120
CAS RN: 79925-35-2
M. Wt: 165.19 g/mol
InChI Key: VGPNKYABIOFPIC-UHFFFAOYSA-N
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Description

5’-Amino-2’-hydroxypropiophenone is a chemical compound that is used in various scientific and industrial applications. It is an important intermediate in the synthesis of certain pharmaceuticals . The compound contains an amino group and a hydroxy group attached to a propiophenone backbone .


Synthesis Analysis

The synthesis of 5’-Amino-2’-hydroxypropiophenone involves several steps. The process includes the conversion of certain precursors into the desired compound through a series of chemical reactions . The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of 5’-Amino-2’-hydroxypropiophenone is characterized by the presence of an amino group (-NH2) and a hydroxy group (-OH) on a propiophenone backbone . The exact arrangement of these groups in the molecule determines its physical and chemical properties .


Chemical Reactions Analysis

5’-Amino-2’-hydroxypropiophenone can participate in various chemical reactions due to the presence of the amino and hydroxy groups . These groups can act as nucleophiles, allowing the compound to react with electrophiles. The exact nature of these reactions can depend on the conditions and the other reactants present .


Physical And Chemical Properties Analysis

5’-Amino-2’-hydroxypropiophenone is a solid compound with a high melting point . It is soluble in water and slightly soluble in alcohol . The compound’s physical and chemical properties are influenced by the presence of the amino and hydroxy groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Analytical Chemistry and Chromatography

Pharmaceutical Quality Control

Future Directions

The future research and development of 5’-Amino-2’-hydroxypropiophenone could involve improving its synthesis process, exploring its potential uses, and studying its behavior in biological systems . As our understanding of this compound grows, it may find new applications in various fields .

Mechanism of Action

Target of Action

5’-Amino-2’-hydroxypropiophenone is a key intermediate in the synthesis of camptothecin analogs, including 7-Ethyl-10-hydroxycamptothecin (SN-38) . SN-38 is a potent antineoplastic agent, most commonly used to treat metastatic carcinoma . Therefore, the primary targets of 5’-Amino-2’-hydroxypropiophenone are the cellular components involved in the synthesis and action of SN-38.

Mode of Action

It is known that this compound is crucial in the synthesis of sn-38 . SN-38, once synthesized, inhibits the action of topoisomerase I, an enzyme that relieves strain in DNA by inducing reversible single-strand breaks . By inhibiting this enzyme, SN-38 prevents DNA replication and transcription, leading to cell death .

Biochemical Pathways

5’-Amino-2’-hydroxypropiophenone is involved in the biochemical pathways leading to the synthesis of SN-38 . These pathways involve a series of chemical reactions, including condensation, reduction, and cyclization . The downstream effects of these pathways include the production of SN-38 and the subsequent inhibition of topoisomerase I .

Pharmacokinetics

The compound’s role as a precursor in the synthesis of sn-38 suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be similar to those of sn-38 . SN-38 is known to have good bioavailability and is metabolized in the liver .

Result of Action

The primary result of the action of 5’-Amino-2’-hydroxypropiophenone is the synthesis of SN-38 . The action of SN-38 leads to the inhibition of topoisomerase I, preventing DNA replication and transcription, and ultimately leading to cell death . This makes SN-38, and by extension 5’-Amino-2’-hydroxypropiophenone, effective in the treatment of metastatic carcinoma .

Action Environment

The action of 5’-Amino-2’-hydroxypropiophenone, like many chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical compounds .

properties

IUPAC Name

1-(5-amino-2-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPNKYABIOFPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Amino-2-hydroxyphenyl)propan-1-one

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